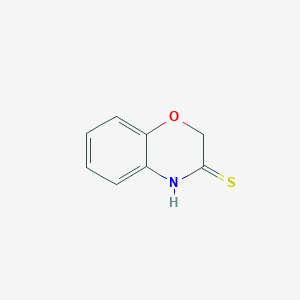

2H-1,4-benzoxazine-3(4H)-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4H-1,4-benzoxazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPHAWZIKUKQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Role of Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the bedrock of medicinal chemistry and organic synthesis. nih.govijnrd.orgderpharmachemica.com Their prevalence is striking, with over 85% of all biologically active chemical entities featuring a heterocyclic core. nih.gov This widespread presence is a testament to their remarkable versatility. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including modified solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are pivotal in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

The significance of heterocycles extends to their role as "privileged structures," scaffolds that can interact with multiple biological targets. nih.gov This adaptability allows medicinal chemists to generate extensive libraries of compounds for drug discovery programs, exploring a vast chemical space to identify potent and selective therapeutic agents. nih.gov The development of advanced synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has further accelerated the synthesis of a diverse array of functionalized heterocycles. nih.gov From antibiotics and anticancer agents to anti-inflammatory and antiviral drugs, the impact of heterocyclic compounds on modern medicine is profound and continues to expand. ijnrd.orgderpharmachemica.comnumberanalytics.com

The 2h 1,4 Benzoxazine Core: a Privileged Scaffold

Within the vast family of heterocyclic compounds, the 2H-1,4-benzoxazine core stands out as a "privileged scaffold" in drug discovery. researchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a 1,4-oxazine ring, is a recurring motif in a multitude of biologically active molecules. Its structural rigidity and defined spatial orientation of substituents provide a robust framework for designing molecules with specific biological targets.

Derivatives of the 2H-1,4-benzoxazine core have demonstrated a wide spectrum of pharmacological activities. Research has extensively explored their potential as antimicrobial, antifungal, antioxidant, anti-infective, antidiabetic, and anticancer agents. researchgate.net Furthermore, their utility extends to the development of treatments for neurodegenerative and cardiovascular disorders. researchgate.net The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. For instance, the introduction of different substituents on the benzoxazine (B1645224) ring has been shown to significantly influence the potency and efficacy of these compounds. nih.gov

The Thione Moiety: a Key Functional Group

The defining feature of 2H-1,4-benzoxazine-3(4H)-thione is the presence of a thione group (C=S) at the 3-position of the benzoxazine (B1645224) ring system. This sulfur-containing functional group distinguishes it from its more common oxygen analogue, 2H-1,4-benzoxazin-3(4H)-one, and imparts unique chemical reactivity and potential biological activity. The replacement of the carbonyl oxygen with a sulfur atom alters the electronic distribution and steric properties of the molecule, which can lead to different interactions with biological targets.

The thione moiety is known to be a good metal chelator and can participate in various chemical reactions, including thionation, alkylation, and cycloaddition reactions. These reactive properties make this compound a versatile intermediate for the synthesis of a wide range of other heterocyclic systems and derivatives. The exploration of the unique chemistry of the thione group within the benzoxazine framework is a key area of ongoing research.

Research Trajectory and Scope of Investigations

Classical and Established Synthetic Routes to the 2H-1,4-Benzoxazinone Precursor

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a crucial intermediate in the synthesis of this compound. nih.gov A variety of synthetic strategies have been developed to construct this heterocyclic system, ranging from traditional condensation reactions to more sophisticated one-pot procedures.

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental and widely employed methods for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. These reactions typically involve the condensation of a 2-aminophenol (B121084) derivative with a suitable two-carbon synthon.

A common approach involves the reaction of a 2-aminophenol with chloroacetyl chloride. ijsr.netprepchem.com In a typical procedure, 2-aminophenol is treated with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform. prepchem.com The resulting chloroacetamide derivative undergoes intramolecular cyclization upon treatment with a base like sodium hydroxide (B78521) to yield the 2H-1,4-benzoxazin-3(4H)-one. prepchem.com Another variation of this method involves the condensation of 2-aminophenols with α-keto acids at elevated temperatures. researchgate.net

The reaction conditions for cyclocondensation can be tailored to accommodate a range of substituents on the aromatic ring of the 2-aminophenol, allowing for the synthesis of a diverse library of benzoxazinone (B8607429) analogues.

Reductive Cyclization Approaches

Reductive cyclization offers an alternative and often efficient pathway to 2H-1,4-benzoxazin-3(4H)-ones. This strategy typically starts with a 2-nitrophenol (B165410) derivative, which is first O-alkylated with an α-haloester or a related compound, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

A notable example is the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones through a two-step process. figshare.comnih.gov The first step involves the O-alkylation of a 2-nitrophenol with a methyl 2-bromoalkanoate. figshare.comnih.gov The resulting 2-nitro ester intermediate is then subjected to "green" catalytic reductive cyclization to afford the desired benzoxazinone. figshare.comnih.gov

A particularly effective method for the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts utilizes iron powder in acetic acid (Fe/acetic acid). fao.orgresearchgate.net This system provides good to excellent yields and is compatible with various functional groups. fao.orgresearchgate.net The use of Fe/HCl in ethanol (B145695) has also been reported for similar transformations. researchgate.net

One-Pot Synthesis Strategies

In recent years, one-pot synthesis strategies have gained prominence due to their efficiency, reduced reaction times, and often milder reaction conditions. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.

One such strategy involves the reaction of 2-aminophenols with dimethyl acetylenedicarboxylate. nih.gov The reactants are simply mixed to form a homogeneous paste, and the reaction proceeds to completion within minutes to afford the solid benzoxazinone product, which can be purified by simple washing. nih.gov

Another innovative one-pot approach utilizes a ligand-free copper-catalyzed cascade reaction of a substituted chloroacetamide with a 2-halophenol. researchgate.net This method addresses some of the limitations of older procedures, such as the need for noble metals and ligands, and offers a broader substrate scope. researchgate.net Furthermore, biocatalytic methods employing enzymes like Candida antarctica lipase (B570770) B (Novozym 435) have been developed for the synthesis of 1,4-benzoxazinone derivatives through a decarboxylative Michael addition, offering an environmentally friendly alternative. nih.gov

| Starting Materials | Reagents and Conditions | Product | Key Features |

| 2-Aminophenol, Chloroacetyl chloride | 1. NaHCO3, Chloroform; 2. NaOH | 2H-1,4-Benzoxazin-3(4H)-one | Classical and widely used method. ijsr.netprepchem.com |

| 2-Nitrophenols, Methyl 2-bromoalkanoates | 1. O-alkylation; 2. Catalytic reductive cyclization | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | "Green" synthesis approach. figshare.comnih.gov |

| 2-(2-Nitrophenoxy)acetonitrile adducts | Fe/acetic acid | 2H-1,4-Benzoxazin-3-(4H)-ones | High yields and functional group tolerance. fao.orgresearchgate.net |

| 2-Aminophenols, Dimethyl acetylenedicarboxylate | Mixing at room temperature | 1,4-Benzoxazinone derivatives | Rapid, solvent-free, one-pot synthesis. nih.gov |

| Substituted chloroacetamide, 2-Halophenol | Ligand-free copper catalyst | 2H-1,4-Benzoxazin-3-(4H)-ones | Addresses limitations of older methods. researchgate.net |

| 1,4-Benzoxazinones, Chalcones | Novozym 435, MeCN, H2O | 1,4-Benzoxazinone derivatives | Biocatalytic, environmentally friendly approach. nih.gov |

Transformation of 2H-1,4-Benzoxazinones to 2H-1,4-Benzoxazine-3(4H)-thiones

The conversion of the carbonyl group in 2H-1,4-benzoxazin-3(4H)-ones to a thiocarbonyl group is the final and crucial step in the synthesis of 2H-1,4-benzoxazine-3(4H)-thiones. This transformation is typically achieved using specific thionating reagents.

Thionation Reagents and Reaction Conditions

The most common and effective method for the thionation of carbonyl compounds is the use of Lawesson's reagent (LR), which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. organic-chemistry.orgwikipedia.orgnih.govsantiago-lab.com LR is a mild and convenient thionating agent for a variety of carbonyl compounds, including ketones, esters, amides, and lactams, generally providing good yields of the corresponding thiocarbonyl compounds. organic-chemistry.orgwikipedia.orgnih.gov Reactions using LR are typically faster for ketones, amides, lactams, and lactones compared to esters. organic-chemistry.org

Another thionating agent that has been employed is phosphorus pentasulfide (P₂S₅). tandfonline.comchemtube3d.com However, reactions with P₂S₅ often require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. organic-chemistry.org A modified procedure using a mixture of P₂S₅ and NaHCO₃ in hexamethylphosphoric triamide (HMPA) has been reported to provide rapid and selective thionation of the lactam carbonyl function in good yields. tandfonline.com

The choice of thionating reagent and reaction conditions can be critical for achieving high yields and selectivity, especially in molecules with multiple carbonyl groups.

| Carbonyl Compound | Thionating Reagent | Solvent | Conditions | Product | Reference |

| 2H-1,4-Benzoxazin-3(4H)-one | Lawesson's Reagent | Toluene (B28343) or Xylene | Heating | This compound | organic-chemistry.orgwikipedia.org |

| Lactams (general) | P₂S₅/NaHCO₃ | HMPA | 80°C, 0.5-1 hr | Thiolactams | tandfonline.com |

Mechanistic Considerations of Carbonyl to Thiocarbonyl Conversion

The mechanism of thionation of a carbonyl group with Lawesson's reagent is a well-studied process. acs.orgcsic.es It is generally accepted that Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. wikipedia.orgnih.govacs.org The reaction proceeds through a two-step mechanism that resembles the Wittig reaction. acs.orgcsic.es

The first step involves a concerted cycloaddition of the dithiophosphine ylide to the carbonyl derivative, forming a four-membered thiaoxaphosphetane intermediate. acs.orgcsic.es This is followed by a cycloreversion reaction, which is the rate-limiting step, to yield the thiocarbonyl compound and an oxathiophosphine ylide. acs.orgcsic.es The driving force for this reaction is the formation of a strong and stable phosphorus-oxygen double bond (P=O). organic-chemistry.orgacs.org

Computational studies using density functional theory (DFT) have confirmed the concerted and asynchronous nature of this process. acs.orgcsic.es These studies also indicate that amides are generally more reactive than esters, aldehydes, and ketones in thionation reactions with Lawesson's reagent. csic.es The solvent has been found to have little effect on the reaction, with similar results observed in toluene, dichloromethane, and acetonitrile. csic.es

Modern and Catalytic Synthetic Strategies for this compound Derivatives

Direct catalytic, one-pot syntheses of the this compound ring system are not widely reported in the literature. The predominant and most versatile strategy involves the initial construction of the corresponding 2H-1,4-benzoxazin-3(4H)-one (a cyclic amide or lactam), followed by a thionation reaction to replace the carbonyl oxygen with sulfur. Therefore, catalytic methods are crucial for accessing the necessary precursors for thione synthesis. The key transformation is the conversion of the lactam carbonyl group (C=O) into the desired thiolactam (C=S) functionality.

A highly effective method for this conversion utilizes a mixture of phosphorus pentasulfide (P2S5) and sodium bicarbonate (NaHCO3) in hexamethylphosphoric triamide (HMPA). This procedure allows for the rapid and selective thionation of the lactam carbonyl, providing the target this compound derivatives in excellent yields, typically ranging from 65-90%. rsc.org The reaction proceeds under mild conditions, generally heating at 80°C for 30 to 60 minutes. rsc.org

The most widely used thionating agent for this type of transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent. researchgate.netorganic-chemistry.org This reagent is effective for converting a variety of carbonyl compounds, including lactams, into their thio-analogues under relatively mild conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Copper-catalyzed reactions are not used for the direct synthesis of the thione functionality. Instead, they represent a cornerstone for assembling the precursor 2H-1,4-benzoxazin-3(4H)-one scaffold. Efficient methods, such as the CuI-catalyzed coupling cyclization of 2-halophenols with 2-chloroacetamides, provide the necessary lactam precursors in good yields. nih.gov These precursors are then subjected to a separate thionation step to yield the final this compound derivatives.

Similar to copper catalysis, palladium-catalyzed reactions are instrumental in forming the benzoxazinone ring system rather than the thione itself. Domino strategies involving palladium-catalyzed acylation and nucleophilic cyclocondensation have been developed for the synthesis of benzoxazinones. researchgate.net Furthermore, palladium-catalyzed intramolecular C–O bond formation is another key strategy to access the required lactam precursors. researchgate.net Once formed, these precursors can be converted to the target thiones via thionation.

To improve the efficiency and reduce the cost of precursor synthesis, ligand-free catalytic systems have been developed. An efficient ligand-free, copper-catalyzed cascade reaction of substituted 2-halophenols with chloroacetamide has been reported for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. This approach avoids the need for expensive or complex ligands, providing a more direct route to the lactam intermediates that are subsequently converted to the desired thiones. nih.gov

Modern synthetic efforts focus on environmentally benign and efficient processes. For the synthesis of this compound, these approaches are centered on the thionation step.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate the thionation of lactams with Lawesson's reagent. organic-chemistry.orgnih.gov This technique often leads to cleaner reactions, significantly shorter reaction times (minutes instead of hours), and higher yields compared to conventional heating methods. organic-chemistry.orgnih.gov Solvent-free application of microwave heating further enhances the green credentials of the synthesis. organic-chemistry.org

Mechanochemical Synthesis : Ball-milling, a mechanochemical technique, allows for the solvent-free thionation of amides and lactams using Lawesson's reagent. This approach minimizes solvent waste and can lead to high yields of thioamides, representing a significant advancement in green chemistry. researchgate.net

Alternative Green Methods : Other green protocols for thioamide synthesis include the use of deep eutectic solvents (DES) as biodegradable and recyclable reaction media, or ultrasound-assisted synthesis, which can increase reaction rates and yields. rsc.orgutu.ac.inresearchgate.net While not yet specifically reported for the this compound scaffold, these methods represent the forefront of green thioamide synthesis.

Table 1: Synthesis of Substituted 2H-1,4-Benzoxazine-3(4H)-thiones via Thionation of the Corresponding Lactams

| Precursor Lactam Substituent | Thionation Reagent/Conditions | Thione Product | Yield (%) | Reference |

|---|---|---|---|---|

| H | P2S5, NaHCO3, HMPA, 80°C | This compound | 85 | rsc.org |

| 6-Chloro | P2S5, NaHCO3, HMPA, 80°C | 6-Chloro-2H-1,4-benzoxazine-3(4H)-thione | 90 | rsc.org |

| 6-Nitro | P2S5, NaHCO3, HMPA, 80°C | 6-Nitro-2H-1,4-benzoxazine-3(4H)-thione | 88 | rsc.org |

| 7-Nitro | P2S5, NaHCO3, HMPA, 80°C | 7-Nitro-2H-1,4-benzoxazine-3(4H)-thione | 85 | rsc.org |

| 6-Methyl | P2S5, NaHCO3, HMPA, 80°C | 6-Methyl-2H-1,4-benzoxazine-3(4H)-thione | 82 | rsc.org |

| Unspecified | Lawesson's Reagent, Microwave | Thio-analogue | High | organic-chemistry.org |

| Unspecified | Lawesson's Reagent, Ball-milling | Thiolactam | N/A | researchgate.net |

Derivatization and Functionalization Strategies of the this compound Scaffold

Functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. The primary focus for derivatization is the benzene (B151609) ring moiety.

Two main strategies are employed to introduce substituents onto the aromatic ring of the thione scaffold.

Strategy 1: Substitution Followed by Thionation The most practical and widely used approach involves performing electrophilic substitution reactions on the more accessible 2H-1,4-benzoxazin-3(4H)-one precursor, followed by thionation of the substituted lactam. This route leverages the well-established chemistry of the benzoxazinone ring system. For example, derivatives such as 6-chloro-, 6-nitro-, and 7-nitro-2H-1,4-benzoxazine-3(4H)-thione are efficiently prepared by first synthesizing the corresponding substituted 2H-1,4-benzoxazin-3(4H)-one and then treating it with a thionating agent like P2S5/NaHCO3. rsc.org

Strategy 2: Direct Substitution on the Thione Scaffold While less documented, direct electrophilic aromatic substitution on the pre-formed this compound is also possible. The outcomes of these reactions can be predicted based on studies of the analogous oxo-scaffold. The amide/thioamide nitrogen and the ether oxygen are ortho-, para-directing activators. The amide carbonyl/thiocarbonyl is a deactivating group. The combined effect directs electrophiles primarily to the C-6 and C-7 positions of the benzene ring.

Studies on the bromination and nitration of the parent 2H-1,4-benzoxazin-3(4H)-one have confirmed this regioselectivity.

Bromination : Monobromination occurs preferentially at the C-6 position, and further reaction can lead to the 6,7-dibromo derivative.

Nitration : Mononitration typically yields the 6-nitro derivative, with dinitration producing the 6,8-dinitro compound. Nitration of a 6-chloro substituted ring has been shown to yield the 6-chloro-7-nitro derivative.

These substitution patterns on the oxo-analogue provide a strong predictive model for the functionalization of the this compound core.

Modifications at the Nitrogen Atom (N-Alkylation, N-Acylation)

The secondary amine nitrogen (N-4) in the this compound ring is a key site for synthetic modification. Its nucleophilicity allows for the straightforward introduction of various alkyl and acyl substituents, enabling the modulation of the molecule's steric and electronic properties.

N-Alkylation

N-alkylation of the this compound core is typically achieved by reacting the parent heterocycle with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride), in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the nitrogen atom, generating a nucleophilic anion that subsequently attacks the electrophilic alkylating agent.

It is important to note that for thione systems, there is potential for competitive reaction at the sulfur atom (S-alkylation). The regioselectivity (N- vs. S-alkylation) can be influenced by the choice of reactants, base, and solvent. uzhnu.edu.ua Generally, harder electrophiles and polar solvents favor N-alkylation. For instance, the reaction of the analogous 2H-1,4-benzothiazin-3-one with octyl bromide has been carried out in toluene using phase-transfer catalysis conditions. researchgate.net

| Reactant 1 (Parent Thione) | Reactant 2 (Alkylating Agent) | Typical Conditions | Product (N-Alkyl Derivative) |

|---|---|---|---|

| This compound | Methyl Iodide | K₂CO₃, DMF | 4-Methyl-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | Ethyl Bromide | NaH, THF | 4-Ethyl-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | Benzyl Chloride | K₂CO₃, Acetone | 4-Benzyl-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | Propargyl Bromide | K₂CO₃, DMF | 4-(Prop-2-yn-1-yl)-2H-1,4-benzoxazine-3(4H)-thione |

N-Acylation

N-acylation introduces a carbonyl group onto the nitrogen atom, forming an N-acyl derivative. This reaction is commonly performed using acylating agents like acyl chlorides or acid anhydrides. The reaction of benzoxazoline-2-thione with acyl chlorides, often in the presence of a base like pyridine (B92270) or triethylamine, has been shown to yield N-acyl derivatives. researchgate.net These bases serve to neutralize the HCl byproduct generated during the reaction. This methodology is applicable for preparing a wide array of N-acylated benzoxazine-thiones. A similar approach has been used for the N-acetylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov

| Reactant 1 (Parent Thione) | Reactant 2 (Acylating Agent) | Typical Conditions | Product (N-Acyl Derivative) |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine, CH₂Cl₂ | 4-Acetyl-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | Benzoyl Chloride | Triethylamine, THF | 4-Benzoyl-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | Acetic Anhydride | Pyridine, 0°C to rt | 4-Acetyl-2H-1,4-benzoxazine-3(4H)-thione |

Introduction of Heterocyclic Moieties (e.g., Triazole, Thiazolyl)

Attaching other heterocyclic rings to the this compound core, particularly at the N-4 position, creates more complex and functionally diverse molecules. This is often achieved through multi-step synthetic sequences that begin with N-alkylation to introduce a reactive handle.

Introduction of a Triazole Moiety

A highly effective and modular method for introducing a 1,2,3-triazole ring is through a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." This process typically involves two main steps. A similar strategy has been successfully employed for the synthesis of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. nih.gov

N-Propargylation: The parent this compound is first N-alkylated with propargyl bromide. The reaction is typically carried out in DMF with potassium carbonate as the base, yielding the key intermediate, 4-(prop-2-yn-1-yl)-2H-1,4-benzoxazine-3(4H)-thione, which contains a terminal alkyne group. nih.gov

1,3-Dipolar Cycloaddition: The N-propargylated intermediate is then reacted with an organic azide (B81097) (R-N₃). This cycloaddition can be conducted under thermal conditions (Huisgen cycloaddition) or, more commonly, catalyzed by copper(I) salts (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). The CuAAC reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

| Intermediate/Product | Structure | Synthetic Step | Typical Reagents |

|---|---|---|---|

| 4-(Prop-2-yn-1-yl)-2H-1,4-benzoxazine-3(4H)-thione | [Structure of N-propargyl intermediate] | N-Alkylation | Propargyl bromide, K₂CO₃, DMF |

| 4-((1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)methyl)-2H-1,4-benzoxazine-3(4H)-thione | [Structure of N-triazolylmethyl product] | Cycloaddition | Organic Azide (R-N₃), CuSO₄·5H₂O, Sodium Ascorbate |

Introduction of a Thiazolyl Moiety

The introduction of a thiazole (B1198619) ring at the N-4 position can be accomplished via N-alkylation using a thiazole derivative that contains a suitable leaving group. A plausible and direct method involves the use of a haloalkyl-thiazole, such as 2-(chloromethyl)thiazole (B1590920) or 4-(chloromethyl)thiazole, as the alkylating agent.

The synthesis would proceed by reacting this compound with the chloromethylthiazole in the presence of a base like potassium carbonate in an appropriate solvent such as DMF. This reaction follows a standard Sₙ2 mechanism, analogous to the N-alkylation methods described previously, to furnish the N-(thiazolylmethyl) derivative. While literature primarily shows thiazole substitution on the benzene ring of the benzoxazine (B1645224) core, uni.luuni.lu this N-alkylation approach represents a standard and effective strategy for linking the heterocycles at the nitrogen atom.

| Reactant 1 | Reactant 2 | Proposed Conditions | Product |

|---|---|---|---|

| This compound | 2-(Chloromethyl)thiazole | K₂CO₃, DMF, rt to 60°C | 4-((Thiazol-2-yl)methyl)-2H-1,4-benzoxazine-3(4H)-thione |

| This compound | 4-(Chloromethyl)thiazole | K₂CO₃, DMF, rt to 60°C | 4-((Thiazol-4-yl)methyl)-2H-1,4-benzoxazine-3(4H)-thione |

Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) is the most reactive site in the this compound molecule for many transformations. Its chemistry is dominated by the polarizability of the C=S bond and the nucleophilicity of the sulfur atom.

Oxidation Reactions (Formation of Sulfoxides and Sulfones)

While specific studies detailing the oxidation of this compound are not extensively documented in peer-reviewed literature, the reactivity of the thiocarbonyl group in related cyclic thioamides suggests a predictable oxidation pathway. Generally, the sulfur atom can be sequentially oxidized to form the corresponding sulfoxide (B87167) (S=O) and sulfone (SO2) derivatives.

Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2) are employed for such transformations. rsc.orgmdpi.comyoutube.com The reaction typically proceeds through an initial electrophilic attack by the oxidant on the sulfur atom. The formation of the sulfoxide is usually the first step. Further oxidation of the sulfoxide under more forcing conditions or with an excess of the oxidizing agent would be expected to yield the corresponding sulfone. The relative stability and reactivity of these oxidized products would depend on the substitution pattern on the benzoxazine ring.

Nucleophilic Additions and Eliminations

The thiocarbonyl group is highly susceptible to nucleophilic attack. The sulfur atom can be readily alkylated by electrophiles such as alkyl halides, a reaction that is fundamental to the synthesis of various fused heterocyclic systems. This S-alkylation results in the formation of a thioimidate salt, which is a key intermediate for further reactions.

A significant application of this reactivity is the synthesis of thiazolo[2,3-c] rsc.orgyoutube.combenzoxazine derivatives. The reaction of this compound with α-halo ketones or α-halo esters, followed by intramolecular cyclization, leads to the formation of this fused tricyclic system. The initial step is the S-alkylation of the thione, followed by the cyclization of the resulting intermediate.

Reactivity of the Benzoxazine Core

The benzoxazine core possesses two main sites of reactivity: the aromatic ring, which can undergo electrophilic substitution, and the heterocyclic ring, which can be subject to ring-opening or transformation reactions.

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of the benzoxazine system can undergo electrophilic substitution reactions such as nitration and halogenation. The position of substitution is directed by the activating effect of the amine and ether groups and the deactivating effect of the thioamide moiety. Studies on the closely related 2H-1,4-benzoxazin-3(4H)-one provide significant insight into the expected regioselectivity of these reactions for the thione analogue. researchgate.net

The amine and ether oxygens are ortho-, para-directing groups. The positions C-6 and C-8 are para to the ether and amine functionalities, respectively, while C-5 and C-7 are ortho. Research on the bromination and nitration of 2H-1,4-benzoxazin-3(4H)-one has shown that substitution occurs preferentially at the C-6 and C-7 positions, with dinitration occurring at the 6- and 8-positions. researchgate.net The synthesis of 6- and 7-isothiocyanato-2H-1,4-benzoxazin-3(4H)-thiones also points to the reactivity of these positions. researchgate.net

Below is a table summarizing the electrophilic substitution reactions on the analogous 2H-1,4-benzoxazin-3(4H)-one. researchgate.net

| Reaction | Reagents and Conditions | Major Product(s) |

| Bromination | Bromine in glacial acetic acid | 6-Bromo derivative, then 6,7-dibromo derivative |

| Bromination | Bromine in chloroform | 7-Bromo derivative |

| Nitration | Sulfuric acid:nitric acid mixture | 6-Nitro derivative, then 6,8-dinitro derivative |

| Nitrosation/Nitration | Sodium nitrite:fuming nitric acid | 7-Nitro derivative |

Ring-Opening and Ring-Closure Transformations

The 1,4-benzoxazine ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as treatment with strong nucleophiles or under harsh acidic or basic conditions. For instance, related benzoxazinones have been shown to undergo ring opening. nih.gov

Conversely, the benzoxazine ring can be formed through ring-closure reactions. An example is the Y(OTf)3-catalyzed cascade reaction of benzoxazoles with propargyl alcohols, which proceeds through a ring-opening of the benzoxazole (B165842) followed by a regioselective ring-closure to form the 1,4-benzoxazine scaffold. Such transformations highlight the dynamic nature of the heterocyclic core and its potential for rearrangement and conversion to other heterocyclic systems.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. While MCRs are known for the construction of the 2H-1,4-benzoxazine scaffold itself, for example, through the reaction of α-halogenated ketones, ortho-aminophenols, and aldehydes, the use of pre-formed this compound as a building block in subsequent multi-component reactions is not well-documented in the current scientific literature. mdpi.com The primary role of MCRs in the context of this scaffold has been in its initial synthesis rather than its subsequent transformation.

Broad-Spectrum Pharmacological Investigations of the Benzoxazine-Thione Scaffold

The inherent structural features of the this compound core have prompted explorations into its diverse pharmacological activities. While extensive research has been conducted on the analogous 2H-1,4-benzoxazin-3(4H)-one derivatives, studies specifically focusing on the thione variant are more niche. However, the available literature suggests that the substitution of the carbonyl oxygen with a sulfur atom can significantly influence the biological profile of the resulting compounds.

Anti-inflammatory Research and Mechanistic Insights

Investigations into the anti-inflammatory properties of this compound derivatives are an emerging area of research. While direct studies on the thione derivatives are limited, research on the broader benzoxazine class provides a foundation for potential mechanisms. For instance, studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that these compounds can modulate inflammatory pathways. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells. mpu.edu.monih.gov These compounds also reduced the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and downregulated the expression of inflammation-related enzymes like iNOS and COX-2. nih.gov The anti-inflammatory effects were linked to the activation of the Nrf2-HO-1 signaling pathway, which helps in reducing oxidative stress. mpu.edu.monih.gov Molecular docking studies have suggested potential interactions with Nrf2-related binding sites. mpu.edu.monih.gov While these findings pertain to the ketone analogues, they provide a strong rationale for investigating whether the thione derivatives exhibit similar or enhanced anti-inflammatory activities.

Antimicrobial Activity Studies

The antimicrobial potential of benzoxazine derivatives has been a significant focus of research, with studies encompassing antibacterial, antifungal, and antimycobacterial activities.

Antibacterial Efficacy and Mode of Action Studies

The antibacterial properties of the 2H-1,4-benzoxazine scaffold have been explored, primarily with the 3-oxo derivatives. For instance, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have been evaluated for their activity against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, a sustainable, microwave-assisted synthesis of 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones has been developed, with in silico studies suggesting potential antimicrobial activity against Mycobacterium tuberculosis and Streptococcus dysgalactiae. nih.gov While specific data on the antibacterial efficacy of this compound is not extensively documented, the established activity of its analogues warrants further investigation into the thione derivatives.

Antifungal Activity against Phytopathogenic and Pathogenic Fungi

The antifungal activity of benzoxazine derivatives has been demonstrated against a range of fungal species. Studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have shown moderate to good antifungal activity against several phytopathogenic fungi at a concentration of 200 mg L-1. nih.gov Notably, compounds such as 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of seven agricultural fungi at this concentration. nih.gov Further investigations at lower concentrations revealed that the N-acetyl derivative was particularly effective against F. culmorum, P. cactorum, and R. solani. nih.gov Additionally, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown promising activity against Candida albicans. nih.gov Novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have also been synthesized and evaluated for their in vitro fungicidal activities against several plant pathogenic fungi, with some compounds showing considerable efficacy. nih.gov

Antimycobacterial Potential

A significant finding in the study of benzoxazine derivatives is the enhanced antimycobacterial activity observed upon replacing the oxygen atom at the 4-position with sulfur. A study on 3-(4-alkylphenyl)-2H-1,3-benzoxazine derivatives, an isomer of the 1,4-benzoxazine scaffold, revealed that the replacement of the oxo group with a thioxo group often led to an improvement in the antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Specifically, a series of halogenated 3-(4-alkylphenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and their corresponding 2,4(3H)-dithione derivatives were synthesized and tested. nih.gov The results showed that compounds like 6-bromo-3-(4-propylphenyl)-4-thioxo-2H-1,3-benzoxazin-2(3H)-one and 6-bromo-3-(4-propylphenyl)-2H-1,3-benzoxazin-2,4(3H)-dithione exhibited activity against M. tuberculosis similar to the standard drug isoniazid. nih.gov These compounds also displayed a broad spectrum of activity against other potentially pathogenic mycobacterial strains. nih.gov These findings strongly suggest that the this compound scaffold is a promising area for the development of new antimycobacterial agents.

Antiproliferative and Anticancer Mechanism Investigations

The anticancer potential of the benzoxazine scaffold has been the subject of numerous studies. While direct research on this compound is limited, extensive work on its 3-oxo analogue provides valuable insights. A series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were evaluated for their anticancer activity against several human cancer cell lines. nih.govresearchgate.net Two compounds, in particular, demonstrated strong inhibitory effects against the A549 lung cancer cell line, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM. nih.govresearchgate.net

Mechanistic studies revealed that these compounds induce apoptosis and were found to elevate reactive oxygen species (ROS) levels, which may contribute to this programmed cell death. nih.govresearchgate.net Furthermore, western blot analysis indicated that these derivatives could induce DNA damage and autophagy, which may play a key role in their anticancer effects. nih.govresearchgate.net The structural design of these molecules, consisting of two intersecting rigid planar structures (2H-1,4-benzoxazin-3(4H)-one and 1-phenyl-1H-1,2,3-triazole), is believed to allow them to intercalate into the DNA of tumor cells, inducing damage and subsequent cell death. nih.gov These findings underscore the potential of the benzoxazine scaffold in cancer research and highlight the need to investigate whether the thione substitution can modulate this activity.

Effects on Cancer Cell Lines

Derivatives of the 2H-1,4-benzoxazine core have demonstrated notable anticancer activity across a range of human cancer cell lines. A series of 2H-benzo[b] sigmaaldrich.comnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were evaluated for their effects on lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells. sigmaaldrich.com These compounds showed the most potent inhibitory activity against the A549 lung cancer cell line. sigmaaldrich.comsigmaaldrich.com Specifically, compounds 14b and 14c exhibited strong inhibitory effects with IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. sigmaaldrich.comsigmaaldrich.com

Another study developed 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues, which showed moderate to good potency. nih.gov Compound 14f from this series was identified as a lead, displaying significant activity against prostate (PC-3), normal human dermal fibroblast (NHDF), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancer cells. nih.gov Furthermore, other research has highlighted a 6-cinnamoyl-2H-benzo[b] sigmaaldrich.comnih.govoxazin-3(4H)-one derivative, compound 4 , for its ability to suppress A549 cell growth. sigmaaldrich.com

Table 1: Inhibitory Activity of 2H-1,4-Benzoxazine Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 14b | A549 (Lung) | 7.59 ± 0.31 |

| 14c | A549 (Lung) | 18.52 ± 0.59 |

| 14f | PC-3 (Prostate) | 9.71 |

| NHDF (Fibroblast) | 7.84 | |

| MDA-MB-231 (Breast) | 12.9 | |

| MIA PaCa-2 (Pancreatic) | 9.58 | |

| U-87 MG (Glioblastoma) | 16.2 |

Induction of Apoptotic Pathways and Cell Cycle Modulation

The anticancer effects of 2H-1,4-benzoxazine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Flow cytometry analysis confirmed that compounds 14b and 14c induced significant apoptosis in cancer cells. sigmaaldrich.com The proposed mechanism involves the unique structure of these molecules, which feature two intersecting rigid planar structures: the 2H-1,4-benzoxazin-3(4H)-one and a 1-phenyl-1H-1,2,3-triazole. sigmaaldrich.com This configuration is thought to allow the compounds to intercalate into the DNA of tumor cells, causing DNA damage and subsequently triggering cell death. sigmaaldrich.comsigmaaldrich.com

This induction of DNA damage was experimentally verified in A549 cells treated with compounds 14b and 14c . sigmaaldrich.com Confocal microscopy revealed an increase in γ-H2AX staining, a marker for DNA double-strand breaks. sigmaaldrich.com In addition to direct DNA damage, some derivatives have been shown to modulate other critical cellular processes. For instance, compound 4 , a 6-cinnamoyl-2H-benzo[b] sigmaaldrich.comnih.govoxazin-3(4H)-one derivative, was found to suppress the growth of A549 lung cancer cells by inducing autophagy and causing cell cycle arrest. sigmaaldrich.com

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Key Metabolic Enzymes (e.g., Alpha Amylase, Peptide Deformylase, COX-2, 5-LOX, Acetylcholinesterase)

Alpha-Amylase: Derivatives of sigmaaldrich.comnih.gov-benzoxazin-3-one have been investigated as potential antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes. nih.gov Molecular docking studies on a series of isoxazolinyl-1,2,3-triazolyl- sigmaaldrich.comnih.gov-benzoxazin-3-one derivatives identified compounds 5a and 5o as having the highest binding affinities for pancreatic α-amylase, with values of -9.2 and -9.1 kcal/mol, respectively, suggesting significant inhibitory potential. nih.gov

Peptide Deformylase: Currently, there is a lack of published research specifically investigating the inhibitory effects of this compound derivatives on peptide deformylase.

COX-2 and 5-LOX: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have shown potential as anti-inflammatory agents by targeting enzymes in the arachidonic acid pathway. scbt.com Studies have shown that these derivatives can downregulate the transcription and protein levels of cyclooxygenase-2 (COX-2) in response to inflammatory stimuli. scbt.com Molecular docking studies of a derivative identified as compound L12 revealed a binding mode at the COX-2 active site similar to the selective inhibitor celecoxib, indicating its potential as a COX-2 inhibitor. scbt.com While dual COX-2/5-lipoxygenase (5-LOX) inhibitors have been developed from other chemical scaffolds, specific data on 5-LOX inhibition by this compound derivatives is limited in the reviewed literature.

Acetylcholinesterase (AChE): The 2H-1,4-benzoxazin-3(4H)-one scaffold has been utilized to develop inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease treatment. scbt.comnih.gov A series of indole-benzoxazinones and benzoxazine-arylpiperazines were synthesized and evaluated for hAChE inhibition. nih.gov Compounds 7a and 7d were the most active, demonstrating effective non-competitive inhibition with Kᵢ values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzoxazine Derivatives

| Compound | % AChE Inhibition (at 100 μM) | Kᵢ (μM) |

|---|---|---|

| 7a | 79.94 ± 2.72 | 20.3 ± 0.9 |

| 7d | 80.03 ± 1.00 | 20.2 ± 0.9 |

| 11a | 72.04 ± 1.91 | N/A |

| 7b | 47.49 ± 2.30 | N/A |

| Donepezil (Control) | 95.96 ± 0.45 | N/A |

Modulation of G Protein-Coupled Receptors (e.g., Serotonin (B10506), Dopamine)

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been identified as potent modulators of key neurotransmitter receptors. scbt.com Using deep neural networks, a compound 3 containing the benzoxazinone scaffold was found to have strong activity at dopamine (B1211576) D2 receptors as well as serotonin 5-HT1A and 5-HT2A receptors, marking it as a potential lead for complex neuropsychiatric disorders. scbt.com Another derivative, compound 45c , acts as a potent dopamine D2 receptor antagonist and also effectively inhibits serotonin reuptake. scbt.com

Furthermore, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and evaluated as serotonin-3 (5-HT3) receptor antagonists. These compounds showed high affinity for the 5-HT3 receptor. In this series, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide displayed the highest affinity, with a Kᵢ value of 0.019 nM, and demonstrated long-lasting antagonistic activity.

Targeting of Other Receptor Systems (e.g., Mineralocorticoid, TXA2)

Mineralocorticoid Receptor: There is currently no specific information available in the scientific literature regarding the modulation of the mineralocorticoid receptor by this compound derivatives.

Thromboxane (B8750289) A2 (TXA2) Receptor: A novel series of 3,4-dihydro-2H-benzo sigmaaldrich.comnih.govoxazin-8-yloxyacetic acid derivatives has been developed as dual-acting agents that potently block the thromboxane A2 (TXA2) receptor while also activating the prostacyclin (PGI2) receptor. This dual functionality is a promising strategy for developing new antithrombotic agents. The N-methyl-D-glucamine salt of 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo sigmaaldrich.comnih.govoxazin-8-yloxyacetic acid (compound 7) was identified as a promising candidate for cardiovascular and anti-thrombotic therapies.

Investigations into Antithrombotic and Cardiovascular Effects

The benzoxazine scaffold is a key component in the design of novel antithrombotic agents that combine multiple mechanisms of action. Researchers have successfully created 3,4-dihydro-2H-1,4-benzoxazine derivatives that merge the pharmacophores of thrombin inhibitors and glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonists into a single molecule.

These dual-function compounds have shown submicromolar inhibition constants (Kᵢ) for thrombin and submicromolar IC₅₀ values for the inhibition of fibrinogen binding to the platelet GPIIb/IIIa receptor. This indicates a well-balanced activity profile at both targets. Specifically, compounds 17a , 17b , 17d , and 17h were highlighted as excellent starting points for further optimization into clinically relevant antithrombotic drugs. The modulation of the TXA2 receptor and the von Bezold-Jarisch reflex further underscores the potential cardiovascular applications of this class of compounds.

Table 3: Dual Antithrombotic Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

| Compound | Thrombin Inhibition (Kᵢ, μM) | GPIIb/IIIa Receptor Antagonism (IC₅₀, μM) |

|---|---|---|

| 17a | Submicromolar | Submicromolar |

| 17b | Submicromolar | Submicromolar |

| 17d | Submicromolar | Submicromolar |

| 17h | Submicromolar | Submicromolar |

Neurobiological and Central Nervous System (CNS) Activity Research

Derivatives of the 2H-1,4-benzoxazine scaffold have been the subject of significant investigation for their potential to treat complex neuropsychiatric and neurodegenerative disorders. cambridgemedchemconsulting.com

Research into 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one and its derivatives has identified this class of compounds as possessing potent neuroprotective activity. nih.gov These compounds have been shown to protect vulnerable neuronal populations in the brain, suggesting a therapeutic approach for treating neurodegenerative conditions. nih.gov

Studies have demonstrated that these derivatives can reduce striatal degeneration and improve behavioral outcomes in animal models. nih.govnih.gov For instance, specific compounds were found to protect cultured cerebellar granule neurons from cell death induced by low potassium treatment. nih.gov

One notable derivative, designated HSB-13, has shown significant promise in preclinical models. Research highlights its protective effects in:

A mouse model of Huntington's disease, where it reduced striatal degeneration. nih.govnih.gov

Cultured HT-22 neuroblastoma cells, protecting them from homocysteic acid-induced neurotoxicity. nih.gov

A Drosophila model of amyloid precursor protein (APP) toxicity, relevant to Alzheimer's disease. nih.gov

The mechanism behind this neuroprotection appears to be multifactorial. Kinase profiling analyses revealed that HSB-13 inhibits several key enzymes implicated in neurodegeneration, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov Another analogue, ASK-2a, which also protects neurons, was found to inhibit GSK3 and p38 MAPK but not CDKs, suggesting that the inhibition of CDKs may be crucial for protection against specific neurotoxic insults like those from homocysteic acid and Aβ peptides. nih.gov

Table 1: Neuroprotective Activity of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Compound | Model System | Observed Effect | Potential Mechanism |

|---|---|---|---|

| HSB-13 | 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease | Reduced striatal degeneration and improved behavioral performance. nih.govnih.gov | Inhibition of GSK3, p38 MAPK, and CDKs. nih.gov |

| HSB-13 | HT-22 neuroblastoma cells (Homocysteic acid-induced toxicity) | Protected against neurotoxicity. nih.gov | Inhibition of CDKs may be critical. nih.gov |

| HSB-13 | Drosophila model of amyloid precursor protein (APP) toxicity | Protective effects observed. nih.gov | Not specified. |

| ASK-2a | Cerebellar granule neurons (Low-potassium-induced death) | Protected against cell death. nih.gov | Inhibition of GSK3 and p38 MAPK. nih.gov |

| Compound 7d | In vitro | Non-competitive inhibition of human acetylcholinesterase (hAChE). cambridgemedchemconsulting.com | Potential for Alzheimer's disease treatment. cambridgemedchemconsulting.com |

The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been identified as a promising structure for the development of treatments for psychiatric diseases. cambridgemedchemconsulting.com Research has shown that derivatives of this scaffold can interact with key receptors in the central nervous system that are implicated in depression and other mood disorders.

One research group designed a compound with a 2H-1,4-benzoxazin-3(4H)-one scaffold that acts as a potent dopamine D2 receptor antagonist and also exhibits high activity in inhibiting serotonin reuptake. cambridgemedchemconsulting.com This dual activity suggests potential for the treatment of depression. cambridgemedchemconsulting.com In another study, a different derivative from this family was found to have strong activity against dopamine D2 receptors as well as serotonin 5-HT1A and 5-HT2A receptors, marking it as a potential lead compound for addressing complex neuropsychiatric conditions. cambridgemedchemconsulting.com

Antioxidant Mechanism Research

The ability to counteract oxidative stress is a key component of the therapeutic potential of many compounds, particularly in the context of neuroprotection. Heteroaromatic thiones, in particular, have attracted attention for their ability to intercept free radicals. nih.gov

While direct data on this compound is scarce, the broader class of thioamides and thiols are recognized for their antioxidant activity. nih.gov Thiophenols, for example, are known to be effective radical scavengers, a property attributed to the ability of the thiol group (-SH) to donate a hydrogen atom to stabilize radicals. nih.gov

Studies on the oxygen-containing analogue, 2H-1,4-benzoxazin-3(4H)-one, have confirmed the antioxidant potential of this scaffold. A novel series of its derivatives was evaluated for radical scavenging activity against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, demonstrating the capacity of this chemical structure to exhibit antioxidant effects.

Table 2: Antioxidant Activity of a Series of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Assay | Compound Class | Result |

|---|---|---|

| DPPH Radical Scavenging | Novel 2H-1,4-benzoxazin-3(4H)-one derivatives | Compounds exhibited moderate to potent antioxidant activity. |

Beyond direct radical scavenging, research has shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can exert their antioxidant effects by modulating key cellular pathways. A significant mechanism identified is the activation of the Nrf2-HO-1 signaling pathway. cambridgemedchemconsulting.com

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular resistance to oxidative stress. When activated, it stimulates the production of a host of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1).

In studies involving microglial cells (the primary immune cells of the central nervous system), derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to:

Significantly activate the Nrf2-HO-1 pathway. cambridgemedchemconsulting.com

Reduce the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS). cambridgemedchemconsulting.com

Alleviate microglial inflammation by decreasing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α. cambridgemedchemconsulting.com

Molecular docking studies further suggest that these compounds may work by preventing the degradation of Nrf2, thereby promoting its antioxidant response. cambridgemedchemconsulting.com This anti-inflammatory and antioxidant activity within the CNS is a cornerstone of the neuroprotective potential of this class of compounds.

Structure Activity Relationship Sar and Pharmacophore Analysis of 2h 1,4 Benzoxazine 3 4h Thione Derivatives

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the 2H-1,4-benzoxazine-3(4H)-thione scaffold are critical determinants of biological activity. These modifications can profoundly influence the molecule's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

Electronic and Steric Effects of Aromatic Substituents

The introduction of aromatic substituents, particularly on the benzoxazine (B1645224) ring, can significantly modulate the biological profile of the derivatives. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the entire heterocyclic system. This, in turn, can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with receptor sites.

For instance, in the analogous 2H-1,4-benzoxazin-3(4H)-one series, the presence of electron-withdrawing groups on an aryl substituent at the 2-position has been shown to influence inhibitory potential against enzymes like α-chymotrypsin. nih.gov It is plausible that a similar trend would be observed in the thione series, where such groups could enhance the electrophilicity of the thiocarbonyl carbon, potentially leading to stronger interactions with nucleophilic residues in an enzyme's active site.

Steric hindrance is another crucial factor. The size and conformation of aromatic substituents can dictate the molecule's ability to fit into a binding pocket. Bulky substituents in certain positions may lead to a decrease in activity due to steric clashes, while in other cases, they might promote a more favorable binding conformation.

Table 1: Hypothetical Influence of Aromatic Substituents on the Biological Activity of this compound Derivatives

| Substituent at Position 6 | Electronic Effect | Predicted Impact on Activity | Rationale |

| -NO₂ | Electron-withdrawing | Potential for increased activity | May enhance interactions with electron-rich pockets. |

| -OCH₃ | Electron-donating | Activity may vary depending on the target | Could increase electron density on the aromatic ring, influencing pi-stacking interactions. |

| -Cl | Electron-withdrawing (inductive), weak electron-donating (resonance) | Often leads to increased activity | Halogen bonding can provide additional favorable interactions with the target. |

| -CH₃ | Electron-donating | Activity may vary | Can enhance hydrophobic interactions. |

Influence of Alkyl and Heteroaryl Substituents on Activity Profile

The introduction of alkyl and heteroaryl moieties can significantly impact the lipophilicity and binding interactions of this compound derivatives. Alkyl groups, depending on their size and branching, can modulate the compound's solubility and ability to cross biological membranes. In studies on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, the nature of the alkyl substituent was found to be important for antifungal activity. nih.gov For example, a 2-ethyl substituent was found to be beneficial. nih.gov

Role of Halogenation in Modulating Biological Response

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the benzoxazine ring can have multiple effects. Halogens are lipophilic, which can improve membrane permeability. More importantly, they can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly increase binding affinity.

In a series of 2H-1,4-benzoxazin-3(4H)-one derivatives, the presence of a chlorine atom at the 6-position was found to be a key feature for potent and selective mineralocorticoid receptor antagonists. acs.org Similarly, a 7-fluoro substituent in 2-ethyl-2H-1,4-benzoxazin-3(4H)-one resulted in a potent antifungal agent. nih.gov It is highly probable that halogenation would play a similar activity-enhancing role in the this compound series.

Table 2: Effect of Halogenation on the Antifungal Activity of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Substituent at Position 7 | Antifungal Activity |

| 4a | -H | Potent |

| 4g | -F | Potent |

Data extracted from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives, which suggests a likely trend for the corresponding thiones. nih.gov

Significance of the Thione Group in Receptor Binding and Enzyme Interaction

The replacement of the carbonyl oxygen in 2H-1,4-benzoxazin-3(4H)-one with a sulfur atom to form the corresponding thione is a significant structural modification that can profoundly alter the molecule's physicochemical properties and its interactions with biological targets. The thiocarbonyl group is larger, more polarizable, and a better hydrogen bond acceptor than the carbonyl group. nih.govstereoelectronics.org

The enhanced polarizability of the C=S bond compared to the C=O bond can lead to stronger van der Waals and dipole-dipole interactions with a receptor. nih.gov Furthermore, the sulfur atom is a softer Lewis base than oxygen, which can lead to more favorable interactions with soft Lewis acids, such as certain metal ions that may be present in the active site of metalloenzymes.

The electronic properties of the thiocarbonyl group also differ from those of a carbonyl. The C=S double bond is weaker and longer than a C=O double bond, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is lower in thiocarbonyls, making them better electron acceptors. nih.govcardiff.ac.uk This enhanced electron-accepting ability could be crucial for interactions with electron-rich residues in a binding pocket.

In the context of enzyme inhibition, the thione group can act as a potent inhibitor. For example, 3-hydroxy-4-phenylthiazole-2(3H)-thione has been identified as a slow-tight binding inhibitor of dopamine (B1211576) beta-monooxygenase. nih.gov This suggests that this compound derivatives could also exhibit potent enzyme inhibitory activity.

Positional Isomerism and its Influence on Biological Potency

Positional isomerism, which refers to the different possible locations of substituents on the benzoxazine ring, can have a dramatic effect on the biological potency of this compound derivatives. The precise positioning of a functional group determines its spatial relationship with the rest of the molecule and, consequently, how it can interact with a biological target.

For example, a substituent at the 6-position will have a different spatial orientation and may interact with different amino acid residues in a binding pocket compared to the same substituent at the 7- or 8-position. This can lead to significant differences in binding affinity and biological activity. Studies on other heterocyclic systems have demonstrated that even a subtle shift in the position of a substituent can lead to a complete loss of activity or a switch in the mode of action.

Comparative SAR Studies with 2H-1,4-Benzoxazinone Analogues

Due to the limited availability of direct SAR data for this compound derivatives, a comparative analysis with their extensively studied 2H-1,4-benzoxazin-3(4H)-one counterparts is highly informative. The synthesis of the thione derivatives can often be achieved from the corresponding oxo-analogues using reagents like Lawesson's reagent. researchgate.net

Numerous studies have explored the SAR of 2H-1,4-benzoxazin-3(4H)-one derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety showed promising anti-inflammatory activity. nih.gov Another study identified potent and selective nonsteroidal mineralocorticoid receptor antagonists from a series of benzoxazin-3-one (B8392483) derivatives. acs.org

By comparing the known SAR of the -one series with the expected properties of the -thione analogues, we can make informed predictions about the potential of the latter. The key differences in polarity, hydrogen bonding capacity, and electronic properties between the carbonyl and thiocarbonyl groups are likely to be the main drivers of any observed differences in biological activity.

Table 3: Comparison of Physicochemical Properties of Carbonyl and Thiocarbonyl Groups

| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) | Implication for Biological Activity |

| Polarity | Highly polar | Less polar than C=O | May affect solubility and membrane permeability. |

| Hydrogen Bond Acceptor Strength | Good | Better than C=O | Can lead to stronger interactions with hydrogen bond donors in the target. |

| Size | Smaller | Larger | May influence steric fit within a binding pocket. |

| Electron Affinity | Lower | Higher | Can enhance interactions with electron-rich residues. |

| Bond Strength | Stronger | Weaker | May affect reactivity and metabolic stability. |

No Publicly Available Research on the Theoretical and Computational Chemistry of this compound

Despite a comprehensive search of scientific literature, no specific theoretical or computational studies detailing the quantum chemical properties or molecular modeling of the compound this compound have been found in the public domain.

While research exists on the synthesis and biological activities of various derivatives of the closely related scaffold, 2H-1,4-benzoxazin-3(4H)-one, specific and focused computational analyses on the thione analogue are currently absent from published works. nih.govsigmaaldrich.com The requested detailed investigations, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations, have not been reported for this compound itself.

Scientific inquiry has explored the computational aspects of other related heterocyclic systems, such as 2H-benzo[b] nih.govscbt.comthiazin-3(4H)-one derivatives and various benzoxazoles, often in the context of drug design and discovery. mdpi.com These studies employ the very theoretical methods requested for the target compound to elucidate electronic structures, predict reactivity, and simulate interactions with biological targets. For instance, molecular docking studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have been conducted to understand their potential anti-inflammatory mechanisms. nih.gov

However, the specific data required to construct a detailed theoretical profile for this compound, as per the requested outline, remains unpublished. Such a study would be necessary to generate the specific data points for electronic structure, reactivity descriptors, and predicted binding affinities. Without primary research focusing on this exact molecule, any attempt to provide the requested article would be speculative and not based on established scientific findings.

Further research and publication in the field of computational chemistry would be required to provide the specific theoretical insights and data for this compound.

Theoretical and Computational Chemistry Approaches to 2h 1,4 Benzoxazine 3 4h Thione

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Identification of Key Amino Acid Residues for Interaction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying key amino acid residues within a protein's active site that are crucial for binding.

Similarly, docking studies on derivatives of the oxygen analog, 2H-1,4-benzoxazine-3(4H)-one, suggested that these compounds could interact with Nrf2-related binding sites, thereby preventing the degradation of Nrf2 by Keap1 and activating antioxidant pathways. nih.gov These examples underscore how docking simulations can pinpoint critical residue interactions, guiding the structure-activity relationship (SAR) analysis and the design of more potent inhibitors based on the 2H-1,4-benzoxazine-3(4H)-thione scaffold.

| Interacting Residue | Type of Interaction | Ligand Moiety Involved |

|---|---|---|

| Trp286 | π–π Stacking | 2H-benzo[b] digitellinc.comnih.govthiazin-3(4H)-one ring |

| Ser293 | Hydrogen Bond | Carbonyl group of the core ring |

| Phe295 | Hydrogen Bond | Substituent carbonyl group |

| Tyr337 | π–π Stacking | Thiadiazole ring |

| Tyr341 | π–π Stacking | Thiadiazole ring |

| Trp86 | π–π Stacking | Phenyl ring |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex. MD simulations model the atomic movements over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the binding pose, and the dynamics of the interactions.

| Parameter/Output | Description | Purpose |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). | To allow sufficient time for the system to equilibrate and for relevant motions to be observed. |

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM). | To accurately model the physical interactions between atoms. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | To assess the structural stability of the protein and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | To identify flexible regions of the protein and ligand. |

| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and protein. | To estimate the strength and stability of the binding interaction. |

Applications of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

These generative AI approaches, such as DeepScaffold, can build molecules by learning the principles of how to add atoms and bonds to a given core structure, or scaffold. nih.gov This allows for the exploration of novel chemical space while retaining the key structural features necessary for biological activity. The application of such AI/ML models to the this compound scaffold could rapidly generate diverse libraries of new derivatives, optimized for specific targets and physicochemical properties, significantly accelerating the hit-to-lead and lead optimization phases of drug development. rsc.org

Applications and Future Research Directions of 2h 1,4 Benzoxazine 3 4h Thione

Development of 2H-1,4-Benzoxazine-3(4H)-thione as Lead Compounds for Therapeutic Agents

The primary therapeutic potential for derivatives of this compound identified in the literature is in the field of anthelmintic agents, which are drugs used to treat infections caused by parasitic worms.

Detailed Research Findings:

A study by Shridhar et al. in 1985 explored the synthesis and anthelmintic properties of a series of new benzoxazinethiones. This research involved the creation of 6- and 7-isothiocyanato-2H-1,4-benzoxazin-3(4H)-ones and their corresponding thione analogues. The investigation revealed that these compounds possess notable activity against parasitic worms. The introduction of the thione group (C=S) in place of the carbonyl group (C=O) and the incorporation of the isothiocyanate (-N=C=S) functional group are critical to this biological activity.

The table below summarizes the key findings related to the therapeutic potential of these compounds.

| Compound Class | Therapeutic Activity | Research Focus |

| Benzoxazin-3(4H)-thione Derivatives | Anthelmintic | Synthesis and evaluation of isothiocyanato-substituted benzoxazinethiones for activity against parasitic worms. |

This table is based on available research and highlights the primary area of investigation for the therapeutic use of this scaffold.

Utility as Chemical Synthons and Building Blocks in Complex Molecule Synthesis

The this compound scaffold serves as a valuable intermediate or "synthon" in organic synthesis, primarily due to the reactivity of the thiolactam (a cyclic thioamide) functional group.

Synthesis of the Thione Scaffold:

The most common method for preparing 2H-1,4-benzoxazine-3(4H)-thiones is through the thionation of the corresponding 2H-1,4-benzoxazin-3(4H)-one. This chemical conversion of a carbonyl group to a thiocarbonyl group is a key step. A reported method for this transformation involves treating the oxo-analogue with phosphorus pentasulfide (P₂S₅) in a solvent like hexamethylphosphoric triamide (HMPA). tandfonline.com A modification of this procedure using sodium bicarbonate as a basic additive has been shown to allow for a more rapid and selective thionation of the lactam carbonyl. tandfonline.com

Reactivity and Use as a Building Block:

Once synthesized, the this compound can be used to create more complex molecules. For instance, the aforementioned study on anthelmintic agents utilized the thione derivatives to synthesize 6- and 7-isothiocyanato-2H-1,4-benzoxazin-3(4H)-thiones. This demonstrates the scaffold's utility in introducing sulfur-containing functional groups, which can be pivotal for biological activity. The thiolactam group can undergo various chemical reactions, such as S-alkylation or conversion to other heterocyclic systems, making it a versatile building block for medicinal chemistry.

Exploration in Agrochemical and Material Science Applications

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of this compound or its direct derivatives in the fields of agrochemicals or material science. While the broader class of benzoxazines and related sulfur-containing heterocycles have been investigated for such purposes, including as potential herbicides or in the development of functional polymers, research explicitly focused on the this compound scaffold has not been identified. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 2H-1,4-benzoxazine-3(4H)-thione derivatives?

The synthesis typically involves cyclization of precursor molecules or sulfurization of benzoxazinones using phosphorus pentasulfide (P₄S₁₀) in refluxing solvents like dioxane or pyridine. For example, 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-thione was synthesized in 97% yield via this method . Substitutions (e.g., alkylation with iodomethane) are performed post-synthesis to introduce functional groups, requiring sodium hydride as a base in tetrahydrofuran .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

Key techniques include:

- GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-acetyl-2-ethyl derivatives) and fragmentation patterns confirm molecular weight and structural motifs .

- NMR : ¹H and ¹³C NMR provide chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and carbonyl/thione carbons (δ 170–190 ppm), respectively. Coupling constants (e.g., J = 8.2 Hz for aromatic protons) aid in assigning substituent positions .

- IR : Thione (C=S) stretching vibrations appear at ~1200–1250 cm⁻¹, distinct from carbonyl (C=O) signals .

Q. What structural data are available for this compound?

The NIST Chemistry WebBook provides validated molecular data, including bond lengths, angles, and thermodynamic properties. For example, the thione group (C=S) exhibits a bond length of ~1.65 Å, critical for computational modeling and crystallographic refinement .

Advanced Research Questions

Q. How can synthetic yields of benzoxazine-thione derivatives be optimized?

Optimization strategies include:

- Reaction time/temperature : Prolonged reflux (3–6 hours) with P₄S₁₀ ensures complete sulfurization .

- Purification : Recrystallization from ethanol or dichloromethane/ether mixtures enhances purity (>95%) .

- Substituent effects : Electron-withdrawing groups (e.g., halides) on the benzoxazine ring improve reactivity in nucleophilic substitutions .

Q. What role does crystallography software like SHELX play in structural analysis?

SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray diffraction data. For example, SHELXL handles twinned crystals and high-resolution datasets, critical for resolving disorder in benzoxazine-thione derivatives. Its robustness in small-molecule crystallography makes it a standard in structural validation .

Q. How are structure-activity relationship (SAR) studies conducted on benzoxazine-thione derivatives?

SAR involves:

- Functional group variation : Substituting the thione group with triazoles or modifying the benzoxazine ring with halides alters biological activity. For instance, 6-isothiocyanato derivatives showed enhanced anthelmintic activity .

- In vivo models : Derivatives are tested in disease models (e.g., type 2 diabetes) to correlate structural features (e.g., electron-deficient rings) with efficacy .

Q. What strategies are used to design fused heterocycles from benzoxazine-thiones?

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) links 1,2,3-triazoles to the benzoxazine core, creating fused systems like 1,2,4-triazolo[3,4-c][1,4]benzoxazines. These hybrids are screened for antimicrobial or anticancer activity .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products